8-Bromo-2,3,4-trichlorodibenzofuran
Overview
Description
“8-Bromo-2,3,4-trichlorodibenzofuran” is a member of the Chlorinated dibenzofurans (CDFs) family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . This compound is not deliberately produced by industry and is usually produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of “8-Bromo-2,3,4-trichlorodibenzofuran” is C12H4BrCl3O . The InChI Identifier is InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6 (3-5)7-4-8 (14)10 (15)11 (16)12 (7)17-9/h1-4H .
Scientific Research Applications
Synthesis and Chemical Properties
- Regiospecific Synthesis : 2,3,4-Trichlorodibenzofuran has been synthesized through specific chemical processes, including the conversion of 3-aminodibenzofuran and subsequent treatments for regiospecific synthesis. Such methods are crucial for creating specific isomers of chlorinated dibenzofurans, useful in various chemical studies (Chang & Deinzer, 1990).
Receptor Binding and Enzyme Induction Studies
- Receptor Binding Affinities : Studies have explored the receptor binding affinities of 8-substituted 2,3,4-trichlorodibenzofurans, determining their interactions with hepatic cytosolic receptors. Such research is vital for understanding the biochemical interactions and potential therapeutic applications of these compounds (Denommé et al., 1986).
Environmental and Health Impact Studies
- Environmental Concerns : Investigations into related compounds, like polybrominated dibenzofurans, provide insights into environmental and health impacts, crucial for environmental risk assessments and regulatory policies (Birnbaum et al., 2003).
Thermal Degradation Studies
- Formation in High-Temperature Conditions : The formation of bromochlorodibenzofurans, including derivatives of trichlorodibenzofuran, under high-temperature conditions, is studied to understand their generation and stability in various industrial and environmental scenarios (Evans & Dellinger, 2005).
Cancer Research
- Potential Anticancer Activity : Some derivatives of trichlorodibenzofuran have been studied for their potential anticancer activities, indicating the possible therapeutic applications of these compounds in oncology (McDougal et al., 1997).
Mechanism of Action
properties
IUPAC Name |
8-bromo-2,3,4-trichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGAYFKTYSUSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145657 | |
Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103124-72-7 | |
Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103124727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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